molecular formula C12H22 B048878 2,2-Dimethyldeca-3,4-diene CAS No. 121959-79-3

2,2-Dimethyldeca-3,4-diene

Cat. No. B048878
M. Wt: 166.3 g/mol
InChI Key: RLYOJWAFNPKWRK-UHFFFAOYSA-N
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Description

“2,2-Dimethyldeca-3,4-diene” is a chemical compound with the molecular formula C12H22 . Its molecular weight is 166.3031 . The compound’s structure is available as a 2D Mol file or as a computed 3D SD file .


Molecular Structure Analysis

The molecular structure of “2,2-Dimethyldeca-3,4-diene” consists of 12 carbon atoms and 22 hydrogen atoms . The structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Dimethyldeca-3,4-diene” include a molecular weight of 166.3031 . Unfortunately, specific details such as melting point, boiling point, and density were not found in the sources.

Scientific Research Applications

  • Regioselective Synthesis and Applications : The regioselective synthesis of 3,4-dimethylpenta-1,3-diene, a related compound, demonstrates its utility in producing specific adducts with potential applications in organic synthesis (Gosselin et al., 1999).

  • Utility in Forming Heterocycles : Perfluoro-3,4-dimethylhexa-2,4-diene shows promise as a synthesis tool for creating heterocycles and cyclopentadienes, applicable in organic synthesis and catalysis (Chambers et al., 1991).

  • Photocycloaddition Processes : The compound participates in photocycloaddition processes, leading to regio- and stereospecific quenching, indicative of its utility in photochemistry (Margaretha et al., 2007).

  • Polymerization Catalysts : Diethylbis(2,2′-bipyridine)Fe/MAO is highly effective in 1,3-diene polymerization, demonstrating the relevance of 2,2-Dimethyldeca-3,4-diene and similar compounds in polymer chemistry (Bazzini et al., 2002).

  • Chemical Reactivity Studies : Investigations into the structures and reactivity of similar dienes, like 1,2,3,4-Tetrahydro-1,2-dimethylidenenaphthalene, provide insights into their potential in chemical syntheses (Roversi et al., 2002).

  • Molecular Structure Analysis : The study of the gas phase structure of related compounds, such as 3,4-dimethylenehexa-1,5-diene, furthers understanding of molecular conformations and their implications in chemical reactions (Brain et al., 1997).

  • Fluorescence Studies : Compounds like 4-(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienylphenyl)methanol, which exhibit solvatochromic fluorescence, reveal the significance of dienes in fluorescence studies and potential applications in bioconjugation (Singh et al., 2004).

  • Enyne Metathesis : Enyne metathesis, a less-studied process, uses compounds like 2,2-Dimethyldeca-3,4-diene to create 1,3-diene, signifying its role in addressing complex synthetic problems and catalyst design (Diver et al., 2004).

  • Sustainable Chemistry Applications : Supercritical CO2 effectively enables selective telomerisation of butadiene with various alcohols using compounds like 2,2-Dimethyldeca-3,4-diene, highlighting its role in producing eco-friendly intermediates for surfactants and defoaming agents (Conceição et al., 2012).

  • Catalysis Research : Octacarbonyldicobalt(0) effectively hydrosilylates linear 1,3-dienes like 2,2-Dimethyldeca-3,4-diene, yielding specific silanes, which is crucial in organometallic chemistry and catalysis (Cornish et al., 2011).

properties

InChI

InChI=1S/C12H22/c1-5-6-7-8-9-10-11-12(2,3)4/h9,11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYOJWAFNPKWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=C=CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153450
Record name 2,2-Dimethyldeca-3,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyldeca-3,4-diene

CAS RN

121959-79-3
Record name 2,2-Dimethyldeca-3,4-diene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121959793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyldeca-3,4-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BV Smith - Annual Reports Section" B"(Organic Chemistry), 1986 - pubs.rsc.org
Protonolysis of trialkylboranes (RC0, H-diglyme) affords alkanes in variable yields; thus (C6H&B gave C6HI4 (91%, 2 h) whereas the borane with the hindered 2, 4, 4-trimethylpentyl …
Number of citations: 3 pubs.rsc.org
AA Polyakova, RA Khmel'nitskii… - Russian Chemical …, 1966 - iopscience.iop.org
CONTENTS I. Introduction 695 II. Paraffin hydrocarbons 696 III. Naphthene hydrocarbons 698 IV. Monoalkene hydrocarbons 699 V. Unsaturated C n H 2n-2 hydrocarbons 700 VI. …
Number of citations: 5 iopscience.iop.org
AA Petrov, AV Fedorova - Russian Chemical Reviews, 1964 - iopscience.iop.org
ALLENE HYDROCARBONS Page 1 Russian Chemical Reviews ALLENE HYDROCARBONS To cite this article: AA Petrov and AV Fedorova 1964 Russ. Chem. Rev. 33 1 View the …
Number of citations: 18 iopscience.iop.org

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